1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 1,3-diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one follows IUPAC conventions for α,β-unsaturated ketones. The parent chain is a three-carbon propenone system (prop-2-en-1-one), with substituents at positions 1 and 3. The 1-position is occupied by a phenyl group, while the 3-position bears both a phenyl group and a 2-(phenylselanyl)anilino moiety. The anilino group (C₆H₅NH–) is further substituted at the ortho position with a phenylselanyl (–SeC₆H₅) group. This nomenclature aligns with PubChem’s formatting for analogous chalcone derivatives, such as 3-anilino-1,3-diphenylpropan-1-one (CID 459286).
The molecular formula is C₂₇H₂₁NOS , with a molecular weight of 415.5 g/mol . The selenium atom introduces a distinct electronic and steric profile compared to oxygen or sulfur analogs.
Molecular Geometry and Stereochemical Analysis
The compound’s α,β-unsaturated ketone backbone adopts an s-trans conformation , as observed in most crystallized chalcone derivatives. Key geometric parameters include:
- C=O bond length : ~1.22 Å (typical for conjugated ketones).
- C=C bond length : ~1.34 Å (slightly elongated due to conjugation with the carbonyl).
- Dihedral angles : The phenyl rings at positions 1 and 3 form dihedral angles of 28.1°–89.7° with the propenone plane, as seen in related structures.
The 2-(phenylselanyl)anilino group introduces steric hindrance, distorting the planarity of the enone system. The selenium atom’s van der Waals radius (1.90 Å) creates a torsional strain, resulting in a C–Se–C bond angle of ~102° and a C–Se bond length of ~1.95 Å . These parameters disrupt π-conjugation, as evidenced by reduced planarity in the anilino moiety compared to non-selenium analogs.
X-ray Crystallographic Studies and Bond Length/Orientation Patterns
X-ray diffraction of analogous chalcone derivatives reveals the following structural trends (Table 1):
Table 1: Comparative crystallographic data for chalcone derivatives.
The selenium substituent likely induces intermolecular Se···O interactions (2.50–2.70 Å) and C–H···π contacts (2.80–3.00 Å), stabilizing the crystal lattice. These interactions contrast with the O–H···O hydrogen bonds prevalent in diol-containing chalcones.
Comparative Analysis with Related Chalcone Derivatives
The selenium atom differentiates this compound from conventional chalcones in three key aspects:
Electronic Effects :
- The –SeC₆H₅ group is electron-withdrawing , polarizing the enone system and enhancing reactivity toward nucleophiles.
- The Se atom’s polarizability increases London dispersion forces, raising the melting point compared to sulfur analogs.
Steric Effects :
Crystallographic Trends :
Properties
CAS No. |
919083-40-2 |
|---|---|
Molecular Formula |
C27H21NOSe |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
1,3-diphenyl-3-(2-phenylselanylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C27H21NOSe/c29-26(22-14-6-2-7-15-22)20-25(21-12-4-1-5-13-21)28-24-18-10-11-19-27(24)30-23-16-8-3-9-17-23/h1-20,28H |
InChI Key |
YLUQLOJUYGFFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3[Se]C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Reaction
The most common method involves the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base. The general procedure can be summarized as follows:
Reagents :
- 1,3-diphenylpropane-1,3-dione (5 mmol)
- Aniline (5 mmol)
- InBr₃ (0.05 mmol) as a catalyst
-
- Mix the reagents and stir at room temperature for approximately 6 hours.
- After completion, dilute the mixture with water and extract with ethyl acetate.
- Dry the organic layer and purify via column chromatography.
Yield : This method typically yields around 68% of the desired product, characterized by melting point (mp) of 96–97°C and confirmed by IR and NMR spectroscopy.
Sulfenylation Step
To introduce the phenylselanyl group into the compound, a sulfenylation step is necessary. This can be achieved using various thiols or selenols in combination with oxidizing agents.
Reagents :
- Phenylselanyl compound
- N-chlorosuccinimide (NCS) or similar oxidizing agent
-
- Combine the phenylselanyl compound with the previously synthesized chalcone derivative.
- Stir under controlled conditions (room temperature) for a specified duration until completion is confirmed via TLC.
Yield : The overall yield from this step can vary but has been reported to be around 70% depending on reaction conditions.
Alternative Synthesis Approaches
Other methods have been explored to synthesize derivatives of this compound, including:
One-Pot Reactions : Utilizing multiple reagents in a single reaction vessel to streamline synthesis and improve efficiency.
Microwave-Assisted Synthesis : Employing microwave irradiation to enhance reaction rates and yields.
Summary Table of Preparation Methods
The synthesized compound is typically characterized using:
Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) : For structural confirmation and purity analysis.
Mass Spectrometry (MS) : To ascertain molecular weight and confirm structure.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one typically involves the condensation of appropriate aniline derivatives with α,β-unsaturated carbonyl compounds. The structure features a conjugated enone system that plays a crucial role in its reactivity and biological activity. The compound's molecular formula is , reflecting the presence of phenyl and selenium substituents that enhance its chemical properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antioxidant Properties : The presence of selenium is known to enhance antioxidant activity, which may contribute to cellular protection against oxidative stress.
- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Some derivatives demonstrate antimicrobial properties against a range of pathogens.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of several derivatives of this compound. The researchers synthesized a series of analogs and evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that certain modifications to the phenyl rings significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents .
Case Study 2: Antioxidant Activity
In another investigation focused on the antioxidant potential of selenium-containing compounds, researchers assessed the ability of this compound to scavenge free radicals. The results demonstrated a strong correlation between the compound's structure and its antioxidant capacity, highlighting its potential use in formulations aimed at reducing oxidative damage .
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of pathogen growth |
Table 2: Synthesis Overview
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Apoptosis Induction: In cancer cells, the compound can activate caspases and other apoptotic pathways, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Features
The target compound differs from analogs primarily in its substituents. Key comparisons include:
Physicochemical Properties
- Molecular Weight: The selenium atom in the target compound increases its molar mass (~429.3 g/mol) compared to non-selenium analogs (e.g., 223.3 g/mol for the amino derivative ).
- Solubility: Selenium’s lipophilic nature may reduce aqueous solubility compared to polar substituents like amino or hydroxyl groups.
- Crystallinity: Similar enones, such as (Z)-3-anilino-1,3-diphenylprop-2-en-1-one, form stable crystalline structures resolved via SHELX software .
Biological Activity
1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one, a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, particularly in cancer treatment, owing to their ability to modulate various biological pathways. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other relevant biological activities.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a chalcone backbone with a phenylselanyl substituent. The synthesis of similar chalcone derivatives has been widely studied, showcasing various methods that yield high purity and yield rates. For instance, studies have demonstrated effective synthesis routes for related compounds that exhibit significant biological activity .
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways. It modulates the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax .
- Cell Lines Tested : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells. In vitro studies have reported IC50 values indicating significant potency .
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that it can enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against cellular damage .
Other Biological Activities
In addition to its anticancer and antioxidant properties, this compound has been investigated for:
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 20 |
| 25 | 50 | 40 |
| 50 | 30 | 70 |
The compound significantly reduced cell viability and increased apoptosis in a dose-dependent manner .
Study 2: Antioxidant Activity Assessment
The antioxidant capacity was evaluated using DPPH radical scavenging assays:
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 0 | 0 |
| 10 | 30 |
| 25 | 55 |
| 50 | 85 |
These results indicate that higher concentrations of the compound correlate with increased free radical scavenging activity .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via β-enaminocarbonyl chemistry using a base-catalyzed reaction. For example, NaOH has been shown to efficiently catalyze analogous propargylation reactions of β-enaminones, yielding structurally similar chalcone derivatives. Reaction optimization should focus on solvent choice (e.g., DMSO for solubility), temperature (room temperature to 80°C), and catalyst loading (0.1–1.0 equiv.) to maximize yield while minimizing side reactions like hydrolysis . Purity can be verified via HPLC or NMR, with recrystallization in ethanol as a common purification step .
Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Tools like SHELXL (for refinement) and Mercury (for visualization) enable precise determination of bond lengths, angles, and packing motifs . Spectroscopic validation includes:
- NMR : and NMR to confirm substituent positions and stereochemistry.
- FTIR : Peaks at ~1650 cm (C=O stretch) and ~1590 cm (C=C aromatic) are characteristic .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can hydrogen-bonding interactions and supramolecular packing in the crystal lattice be systematically analyzed?
- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) is critical for categorizing hydrogen-bonding motifs (e.g., rings). Tools like Mercury CSD facilitate comparison of packing patterns against databases to identify common motifs or anomalies. For example, intermolecular N–H···O or Se···π interactions may stabilize the lattice, which can be quantified using Hirshfeld surface analysis .
Q. What computational approaches are suitable for predicting electronic properties and reactive sites in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Atoms-in-Molecules (AIM) theory further analyzes bond critical points (BCPs) to assess interaction strengths (e.g., Se–N vs. C=O). These methods align with studies on analogous chalcones, where electron-withdrawing groups (e.g., phenylselanyl) reduce HOMO-LUMO gaps, enhancing reactivity .
Q. How can researchers evaluate the compound’s potential as a YAP/TEAD interaction inhibitor, and what assays are appropriate?
- Methodological Answer : In vitro assays include:
- Fluorescence Polarization (FP) : To measure competitive binding to TEAD’s Cys380 pocket.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts.
- Apoptosis/Growth Arrest Assays : Use cancer cell lines (e.g., HCT-116) to assess anti-proliferative effects via flow cytometry (cell cycle analysis) and caspase-3 activation .
Q. How should discrepancies in crystallographic data (e.g., bond lengths or angles) be resolved?
- Methodological Answer : Contradictions often arise from experimental resolution or temperature effects. Re-refine the structure using SHELXL with updated parameters (e.g., anisotropic displacement for heavy atoms like selenium). Cross-validate with spectroscopic data (e.g., NMR coupling constants for dihedral angles) and compare against similar structures in the Cambridge Structural Database (CSD). For example, variations in C–Se bond lengths (1.85–1.92 Å) may reflect differences in electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
